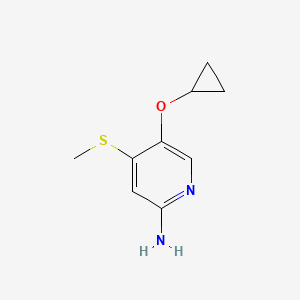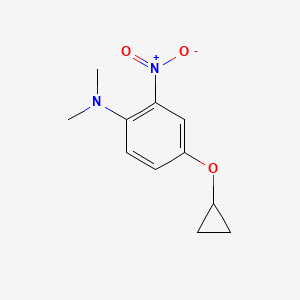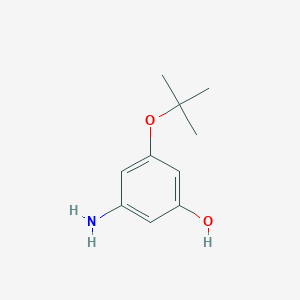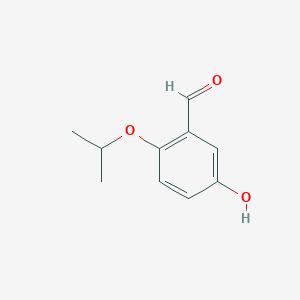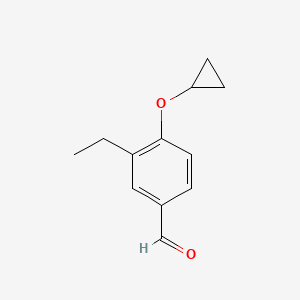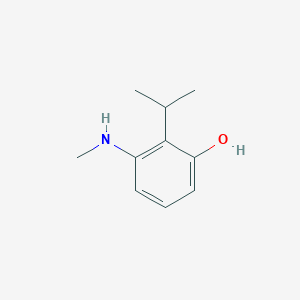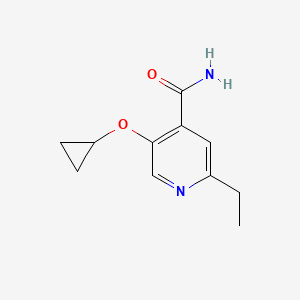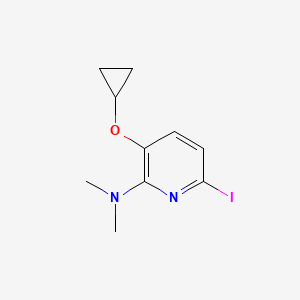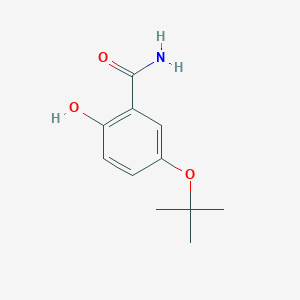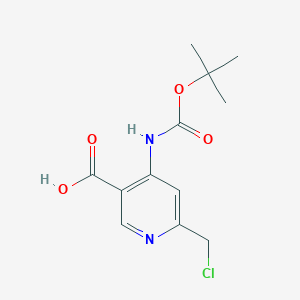
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a chloromethyl group, and a nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid typically involves multiple stepsThe reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate, and the protection of the amino group is achieved using tert-butoxycarbonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The nicotinic acid core can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinic acid derivatives, while deprotection reactions yield the free amine form of the compound.
科学的研究の応用
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
作用機序
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid depends on its specific application. In biological systems, it may interact with nicotinic acid receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that recognize the nicotinic acid core or the amino group.
類似化合物との比較
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 4-((tert-Butoxycarbonyl)amino)phenylboronic acid
- 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid is unique due to the combination of its Boc-protected amino group and chloromethyl substituent on the nicotinic acid core
特性
分子式 |
C12H15ClN2O4 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
6-(chloromethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-4-7(5-13)14-6-8(9)10(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,14,15,18) |
InChIキー |
WXYHZYSLYVBLIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC(=C1)CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



